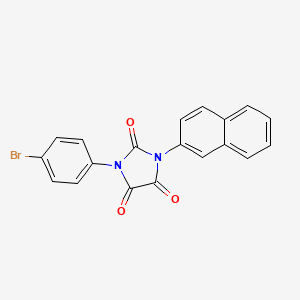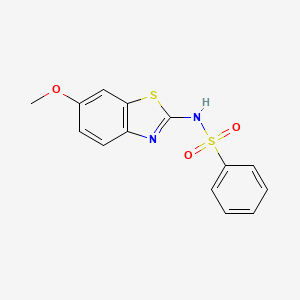![molecular formula C25H17FN4O3 B5567004 2-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B5567004.png)
2-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest belongs to a class of molecules that have been extensively studied for their potential biological activities, including antioxidant, antitumor, and anti-inflammatory properties. The core structure of this compound suggests it may share similar characteristics, owing to the presence of indole, isoindolinone, and acetamide groups.
Synthesis Analysis
The synthesis of similar compounds typically involves condensation reactions between indole carbaldehyde oxime and chloroacetamide derivatives. This process is used to create a variety of N-(substituted phenyl)-acetamide derivatives with potential antioxidant activity (Gopi & Dhanaraju, 2020). Another approach involves the use of L-tyrosine derivatives, EDCI/HOBt as coupling agents, and specific intermediates to synthesize compounds with antitumor activities (Xiong Jing, 2011).
Molecular Structure Analysis
The molecular structure of compounds in this category is often confirmed using techniques like FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis. These methods help in characterizing the synthesized compounds and confirming their expected structures. Studies have shown how variations in substituents on the phenyl ring can significantly influence the activity of the compounds (Gopi & Dhanaraju, 2020).
Chemical Reactions and Properties
Compounds with similar structures have been evaluated for their antioxidant activity using methods like the ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) assays. Some compounds have shown considerable antioxidant activity, with specific substituents on the phenyl ring enhancing this effect (Gopi & Dhanaraju, 2020).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting point, and crystalline structure, can be influenced by their molecular structure. X-ray diffraction is often used to determine the crystal structure, which helps in understanding the compound's stability and reactivity.
Chemical Properties Analysis
The chemical properties, including reactivity with other chemical agents, stability under various conditions, and potential for forming derivatives, are essential for understanding the compound's utility in various applications. Studies have highlighted how the introduction of specific substituents can impact these properties, leading to compounds with enhanced biological activities (Gopi & Dhanaraju, 2020).
Wissenschaftliche Forschungsanwendungen
Novel Potential Antipsychotic Agents
Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which share structural motifs with the compound of interest, has shown promise in the development of antipsychotic drugs. These compounds, including variations with fluorophenyl groups, have been evaluated for their antipsychotic-like profiles without interacting with dopamine receptors, suggesting a novel mechanism of action for psychiatric disorders treatment (Wise et al., 1987).
Green Synthesis of Analgesic and Antipyretic Compounds
A green chemistry approach led to the synthesis of 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide derivatives, demonstrating potential as environmentally friendly analgesic and antipyretic agents. This research underscores the importance of sustainable methods in drug discovery and the versatility of isoindolyl acetamide derivatives in therapeutic applications (Reddy et al., 2014).
Anticonvulsant Evaluation of Indoline Derivatives
The synthesis and evaluation of indoline derivatives, including those with acetamide functionalities, for anticonvulsant activities have been explored. These compounds, designed to meet the structural requirements of pharmacophores, have shown significant efficacy in models of epilepsy, suggesting potential applications in treating seizure disorders (Nath et al., 2021).
Antiallergic Agents
N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have been synthesized and evaluated as novel antiallergic compounds. These studies highlight the therapeutic potential of indole-derived acetamides in managing allergic reactions, indicating a broad spectrum of pharmacological activities that similar compounds might possess (Menciu et al., 1999).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-[(E)-(1,3-dioxoisoindol-2-yl)iminomethyl]indol-1-yl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17FN4O3/c26-17-9-11-18(12-10-17)28-23(31)15-29-14-16(19-5-3-4-8-22(19)29)13-27-30-24(32)20-6-1-2-7-21(20)25(30)33/h1-14H,15H2,(H,28,31)/b27-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLPEMQVXUJCEV-UVHMKAGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N=CC3=CN(C4=CC=CC=C43)CC(=O)NC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)/N=C/C3=CN(C4=CC=CC=C43)CC(=O)NC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-{(E)-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5566922.png)

![5-hydroxy-11a-(1-piperidinyl)-6b,7,8,9,10,11a-hexahydro-11H-naphtho[2',1':4,5]furo[2,3-c]azepin-11-one](/img/structure/B5566931.png)
![methyl 4-(5-methyl-6-{[(2-methylphenyl)amino]carbonyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoate](/img/structure/B5566934.png)
![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B5566941.png)
![ethyl 4-[(9H-purin-6-ylamino)methyl]benzoate](/img/structure/B5566949.png)


![9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5566992.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5566998.png)
![1-[1-(1,3-benzodioxol-5-yl)-3-(2-thienylmethyl)-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide](/img/structure/B5567007.png)

![7-allyl-6-(2,5-dimethyl-3-furyl)-2-[(3-methoxypiperidin-1-yl)carbonyl]imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5567024.png)